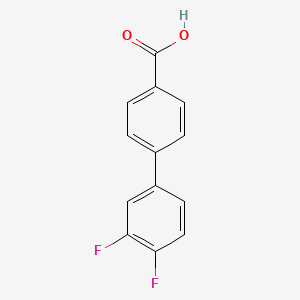

3',4'-Difluorobiphenyl-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZUPTTUUMOUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648807 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-81-5 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 505082-81-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3',4'-Difluorobiphenyl-4-carboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 3',4'-Difluorobiphenyl-4-carboxylic Acid

Executive Summary

This compound is a highly valuable building block in modern medicinal chemistry and materials science. The presence of the 3,4-difluorophenyl moiety significantly influences the physicochemical and pharmacokinetic properties of target molecules, such as metabolic stability and binding affinity, making it a desirable structural motif in drug design.[1] The carboxylic acid group serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration.[2][3] This guide provides a comprehensive overview of the principal synthetic pathways for this compound, with a primary focus on the robust and widely adopted Suzuki-Miyaura coupling. Alternative strategies, including the classic Ullmann condensation and emerging C-H activation methods, are also discussed. Each section offers deep mechanistic insights, detailed experimental protocols, and a comparative analysis to assist researchers in selecting the optimal route for their specific application.

Introduction: The Strategic Importance of Fluorinated Biaryls

The synthesis of biaryl structures is a cornerstone of modern organic chemistry, and fluorinated analogues have garnered particular attention from the pharmaceutical industry. The introduction of fluorine atoms can profoundly alter a molecule's properties, including lipophilicity, pKa, and conformation, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The this compound scaffold, in particular, combines the structural rigidity of the biphenyl core with the unique electronic properties of the difluoro-substituted ring and the versatile functionality of the carboxylic acid. The carboxyl group is a key feature in over 450 marketed drugs, prized for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[2][4] This guide serves as a practical resource for chemists engaged in the synthesis of this important intermediate, providing both foundational knowledge and field-proven protocols.

Core Synthesis Pathways

The construction of the C-C bond between the two phenyl rings is the central challenge in synthesizing this compound. Several cross-coupling methodologies have been developed to achieve this transformation efficiently.

Caption: Primary strategies for the synthesis of the target biaryl carboxylic acid.

The Suzuki-Miyaura Coupling: The Modern Workhorse

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most versatile and widely used method for constructing biaryl linkages. The reaction's success stems from its mild conditions, tolerance of a vast array of functional groups, and the low toxicity of its boron-based reagents.[5] The key transformation involves the cross-coupling of an organoboron species (e.g., (3,4-difluorophenyl)boronic acid) with an organohalide (e.g., 4-bromobenzoic acid).

Mechanistic Rationale: The catalytic cycle is a well-understood sequence of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzoic acid), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (3,4-difluorophenyl) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Na₂CO₃) is crucial for activating the boronic acid to facilitate this step.[5]

-

Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization based on specific substrate reactivity and laboratory conditions.

-

Reaction Setup: To a microwave reaction vial or a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid (1.0 equiv), (3,4-difluorophenyl)boronic acid (1.2-1.5 equiv), a palladium catalyst such as PdCl₂(dppf) or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos) (1-5 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 equiv).[6]

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water, such as 4:1 Dioxane/H₂O or THF/Toluene/H₂O, is commonly used.[6] The system must be purged with an inert gas (Nitrogen or Argon) and maintained under an inert atmosphere.

-

Heating: Heat the reaction mixture to the target temperature (typically 80-120 °C) and stir for the designated time (2-16 hours).[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate. Acidify the aqueous layer with 2M HCl to a pH of < 4, which protonates the carboxylate and makes the product insoluble in water.[7]

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers.[8]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.[7][9]

The Ullmann Condensation: A Classic Approach

The Ullmann reaction is a classic method for forming biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules.[10] Traditionally, this reaction requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper powder, which can limit its functional group tolerance and lead to side products.[11]

Mechanistic Rationale: The mechanism involves the formation of an active copper(I) species. This species undergoes oxidative addition with an aryl halide molecule. A subsequent step, either involving another oxidative addition/reductive elimination or a related pathway, leads to the formation of the C-C bond and a copper halide salt.[10] Modern variations use soluble copper catalysts with activating ligands, allowing for significantly milder reaction conditions.[12]

Applicability and Limitations: While effective for symmetrical biaryls, synthesizing an unsymmetrical product like this compound via a classic Ullmann coupling is challenging and would require using a large excess of one reactant to favor the desired cross-coupling product.[10] Furthermore, removing copper impurities from the final product can be difficult, often requiring extensive washing or the use of chelating agents.[12]

Emerging Strategies: C-H Activation

Direct C-H activation is a cutting-edge strategy that offers a more atom- and step-economical approach to biaryl synthesis.[13] This method circumvents the need to pre-functionalize the starting materials (e.g., into boronic acids or halides). In principle, 1,2-difluorobenzene could be directly coupled with a benzoic acid derivative.

Mechanistic Rationale: These reactions are typically catalyzed by transition metals like palladium or rhodium.[13][14] The reaction often proceeds via a "directing group," where a functional group on one of the substrates (in this case, the carboxylic acid) coordinates to the metal center. This coordination brings the catalyst into close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.[14][15] While powerful, this field is still evolving, and developing highly selective and generalizable protocols remains an active area of research.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as substrate availability, required scale, and tolerance for specific reaction conditions.

| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation (Classic) | C-H Activation |

| Catalyst | Palladium (Pd) | Copper (Cu) | Palladium (Pd), Rhodium (Rh) |

| Temperature | Mild to Moderate (RT - 120 °C) | High (>200 °C) | Moderate to High |

| Substrate Scope | Very Broad | Moderate (sensitive groups may degrade) | Varies, often substrate-specific |

| Key Advantage | High functional group tolerance | Low-cost catalyst (copper) | High atom economy, fewer steps |

| Key Disadvantage | Catalyst cost, pre-functionalization | Harsh conditions, copper removal | Catalyst cost, directing group often needed |

| Typical Yields | Good to Excellent (>70%) | Variable, often moderate | Variable, highly system-dependent |

Purification and Characterization

Regardless of the synthetic pathway, rigorous purification is essential to obtain a high-quality final product suitable for research and development.

Purification Workflow: A standard and effective method for purifying carboxylic acids involves an acid-base extraction followed by recrystallization.[7][9]

Caption: General workflow for the purification of the target carboxylic acid.

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₁₃H₈F₂O₂; MW: 234.20 g/mol ).[16]

-

Melting Point: A sharp melting point indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This method offers a superior combination of mild conditions, broad functional group compatibility, and typically high yields, making it the preferred choice for both laboratory-scale synthesis and potential scale-up. While classic methods like the Ullmann condensation have historical significance, their harsh conditions limit their modern applicability for complex molecules. Looking forward, direct C-H activation presents an exciting frontier, promising more sustainable and efficient synthetic routes that may become mainstream as the technology matures. The protocols and comparative insights provided in this guide equip researchers with the necessary tools to successfully synthesize this critical building block for advancing drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 10. byjus.com [byjus.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. C-H Activation [uni-muenster.de]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. 3',5'-Difluorobiphenyl-4-carboxylic acid | C13H8F2O2 | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3',4'-Difluorobiphenyl-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3',4'-Difluorobiphenyl-4-carboxylic acid (CAS No. 505082-81-5), a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms onto the biphenyl scaffold imparts unique electronic and metabolic properties, making this class of compounds valuable for the development of novel therapeutic agents and advanced materials. This document details the structural and chemical identity, experimentally-derived and computationally-predicted physicochemical parameters, and established analytical methodologies for the characterization of this compound. The causality behind experimental choices and the interpretation of spectral data are discussed to provide field-proven insights for professionals in drug discovery and chemical research.

Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids

The biphenyl-4-carboxylic acid moiety is a well-established scaffold in medicinal chemistry, recognized for its role in anti-inflammatory, analgesic, and antimicrobial agents. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a compelling case for investigation within drug discovery programs. Understanding its fundamental physicochemical properties is a critical first step in harnessing its potential for therapeutic applications.

Chemical Identity and Structure

Proper identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 505082-81-5 | [1][2] |

| Molecular Formula | C₁₃H₈F₂O₂ | [3][4] |

| Molecular Weight | 234.2 g/mol | [3][4] |

| Synonyms | 4-(3,4-Difluorophenyl)benzoic acid, 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid | [1][2] |

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

| Property | Value | Method | Source |

| Melting Point | Not available | Experimental | - |

| Boiling Point | Not available | Experimental | - |

| pKa (Acidity Constant) | Predicted: ~4.0 | Computational | - |

| Solubility | Insoluble in water; Soluble in polar organic solvents | Qualitative | [5] |

Experimental Protocols for Physicochemical Property Determination

The determination of accurate physicochemical data is fundamental to drug development. This section outlines the standard, self-validating protocols for measuring the key properties of this compound.

Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range constitutes the melting point.

-

Validation: The procedure should be repeated at least twice to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Causality: Solubility in aqueous and organic media is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can hinder oral bioavailability.

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.[5]

-

Equilibration: The vials are agitated in a constant temperature shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Validation: The experiment is performed in triplicate to ensure the reliability of the results.

Caption: Workflow for Solubility Determination.

pKa Determination

Causality: The pKa value dictates the ionization state of a molecule at a given pH. For a carboxylic acid, this is crucial for its solubility, membrane permeability, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Collection: The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid.

-

Validation: The titration should be repeated to ensure the accuracy of the determined pKa value.

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (8H): Expected to appear in the range of 7.0-8.2 ppm. The specific splitting patterns will be complex due to the disubstituted nature of both phenyl rings and the coupling between protons and fluorine atoms.

-

Carboxylic Acid Proton (1H): A broad singlet is expected far downfield, typically above 10 ppm.[6]

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: Expected in the range of 165-185 ppm.[7]

-

Aromatic Carbons (12C): Expected in the range of 110-160 ppm. The carbons directly bonded to fluorine will exhibit characteristic splitting (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[8]

-

C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.[9]

-

C=O Stretch (Carbonyl): A strong, sharp absorption between 1710-1680 cm⁻¹.[8]

-

C=C Stretch (Aromatic): Medium intensity peaks around 1600 and 1475 cm⁻¹.[9]

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1300-1100 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 234.2. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[10] The presence of the biphenyl system would also lead to characteristic fragmentation of the aromatic rings.

Synthesis and Reactivity

This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

General Synthetic Scheme:

Caption: General Suzuki-Miyaura coupling for synthesis.

This synthetic route offers a versatile and efficient method for preparing a wide range of substituted biphenyl carboxylic acids.[11][12]

Conclusion

This compound is a molecule with significant potential in drug discovery and materials science. This technical guide has provided a comprehensive overview of its fundamental physicochemical properties and the established methodologies for their determination. The presented information serves as a foundational resource for researchers and scientists, enabling a more informed approach to the design and development of novel chemical entities based on this promising scaffold. Further experimental validation of the predicted properties is encouraged to build a more complete and robust dataset for this compound.

References

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 2. pschemicals.com [pschemicals.com]

- 3. 505082-81-5 CAS MSDS (3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. whitman.edu [whitman.edu]

- 5. benchchem.com [benchchem.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to 3',4'-Difluorobiphenyl-4-carboxylic Acid Structural Analogs: Synthesis, Biological Evaluation, and Drug Development Insights

Abstract

The 3',4'-difluorobiphenyl-4-carboxylic acid scaffold represents a privileged starting point in modern medicinal chemistry. The strategic incorporation of fluorine atoms onto the biphenyl core imparts unique physicochemical properties that can significantly enhance drug-like characteristics, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogs derived from this core. We will delve into detailed experimental protocols for their synthesis, primarily via Suzuki-Miyaura cross-coupling, and for their biological characterization against key therapeutic targets such as urate transporter 1 (URAT1) and cyclooxygenase-2 (COX-2). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.

Introduction: The Strategic Advantage of the this compound Core

The biphenyl-4-carboxylic acid moiety is a well-established pharmacophore present in numerous approved drugs. The introduction of a 3',4'-difluoro substitution pattern offers a nuanced approach to molecular design. The two fluorine atoms, being highly electronegative and relatively small, create a distinct electronic profile on the distal phenyl ring. This modification can profoundly influence the molecule's interaction with its biological target and its overall pharmacokinetic profile.

The rationale for employing this fluorinated scaffold is rooted in several key principles of modern drug design:

-

Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the electron-withdrawing nature of fluorine can alter the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and its ability to form crucial interactions with target proteins.[1][2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the drug's half-life and duration of action.[1][2]

-

Improved Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.

This guide will provide the necessary technical details to empower researchers to synthesize and evaluate novel analogs based on this promising core structure.

Synthetic Strategies: Accessing the this compound Core and its Analogs

The most versatile and widely employed method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering high yields and excellent functional group tolerance.[3]

Synthesis of the Core Scaffold: this compound

The synthesis of the core compound can be efficiently achieved via the Suzuki-Miyaura coupling of 4-bromobenzoic acid and 3,4-difluorophenylboronic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromobenzoic acid (1.0 eq)

-

3,4-Difluorophenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 4-bromobenzoic acid, 3,4-difluorophenylboronic acid, and potassium carbonate.

-

Add a 3:1:1 mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add palladium(II) acetate and triphenylphosphine to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

A Technical Guide to the Solubility of 3',4'-Difluorobiphenyl-4-carboxylic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Difluorobiphenyl-4-carboxylic acid is a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter governing its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. While specific quantitative solubility data is not widely published, this document equips researchers with the foundational knowledge and detailed experimental protocols necessary to perform such determinations accurately and efficiently. The guide emphasizes the "why" behind experimental choices, ensuring a robust understanding of the underlying physicochemical principles.

Introduction: The Significance of Solubility for this compound

This compound (DFBCA) possesses a unique combination of structural features: a rigid biphenyl core, a polar carboxylic acid group, and two fluorine atoms on one of the phenyl rings. This amalgamation of functionalities imparts specific physicochemical properties that are attractive in drug discovery and the development of advanced materials. The carboxylic acid group provides a handle for forming salts or amides, while the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity.

Understanding the solubility of DFBCA in various organic solvents is paramount for:

-

Reaction Chemistry: Ensuring that DFBCA is sufficiently dissolved to participate in chemical reactions is crucial for optimizing yields and reaction kinetics.

-

Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.

-

Formulation: For pharmaceutical applications, achieving the desired concentration in a suitable solvent system is essential for developing effective drug delivery systems.

-

Analytical Chemistry: Accurate quantification of DFBCA using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy requires its complete dissolution in the mobile phase or a suitable solvent.

Theoretical Framework: Factors Influencing the Solubility of DFBCA

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For DFBCA, the key structural components influencing its solubility are the nonpolar biphenyl backbone, the polar carboxylic acid group capable of hydrogen bonding, and the electronegative fluorine atoms.

A qualitative prediction of solubility can be made by considering the polarity of the solvent:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group of DFBCA, leading to good solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are also likely to be effective solvents for DFBCA, interacting favorably with the carboxylic acid moiety.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The solubility of the polar DFBCA in these solvents is expected to be limited.

The following diagram illustrates the logical flow for predicting the solubility of DFBCA based on solvent properties.

Caption: Logical workflow for predicting DFBCA solubility.

Quantitative Determination of Solubility: Experimental Protocols

The most reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This technique involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Isothermal Shake-Flask Method: A Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of appropriate purity

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Chosen analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath.

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature should be precisely controlled and monitored throughout the experiment.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification of the Solute:

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical technique to determine the concentration of this compound.

-

The following diagram illustrates the experimental workflow for the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Analytical Techniques for Quantification

The choice of analytical method for determining the concentration of the dissolved DFBCA is dependent on the properties of the compound and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its high sensitivity and specificity. A calibration curve must be generated using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If DFBCA has a distinct chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for quantification. A Beer-Lambert law calibration curve is required.

-

Gravimetric Analysis: This method involves evaporating a known volume of the filtered saturated solution to dryness and weighing the residual solid. While simple, it is generally less accurate than chromatographic or spectroscopic methods, especially for low solubilities.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for comparing the solubility of DFBCA in different solvents at various temperatures.

Table 1: Template for Reporting Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Acetone | e.g., 25 | Data not available | Data not available | e.g., HPLC |

| e.g., Ethanol | e.g., 25 | Data not available | Data not available | e.g., UV-Vis |

| e.g., Toluene | e.g., 25 | Data not available | Data not available | e.g., Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Data not available | Data not available | e.g., HPLC |

Safety Considerations

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for DFBCA and the respective solvents before commencing any experimental work.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All experimental procedures should be performed in a well-ventilated fume hood.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, this guide provides the necessary theoretical and practical framework for its determination. By understanding the factors that influence solubility and by employing robust experimental techniques such as the isothermal shake-flask method, researchers can generate reliable data that is crucial for the effective utilization of this compound in various scientific and industrial applications.

References

A Technical Guide to 3',4'-Difluorobiphenyl-4-carboxylic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 3',4'-Difluorobiphenyl-4-carboxylic acid (CAS No. 505082-81-5), a key building block in modern medicinal chemistry and materials science. This document details commercially available sources, typical product specifications, established synthetic routes, and robust analytical methodologies for this compound. The guide is intended to equip researchers and drug development professionals with the critical information necessary for its effective procurement, characterization, and application in the laboratory and beyond.

Introduction: The Significance of a Fluorinated Biphenyl Scaffold

This compound is a specialized aromatic carboxylic acid that has garnered significant interest in the field of drug discovery and materials science. The presence of the difluorinated phenyl ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The carboxylic acid moiety provides a versatile handle for further chemical modifications, making it an invaluable starting material for the synthesis of complex molecular architectures.

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. In the context of the biphenyl scaffold, the 3',4'-difluoro substitution pattern can lead to improved metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the electronic effects of the fluorine atoms can modulate the acidity of the carboxylic acid and influence the overall electronic nature of the molecule, which can be critical for optimizing target engagement.

Commercial Availability and Procurement

A reliable supply of high-quality starting materials is paramount for any research and development program. This compound is available from a range of commercial suppliers specializing in fine chemicals and building blocks for pharmaceutical research.

A summary of prominent suppliers is provided below. It is important to note that purity, available quantities, and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Website | Purity | Available Quantities |

| P&S Chemicals | --INVALID-LINK-- | Inquiry recommended | Inquiry recommended |

| Hangzhou J&H Chemical Co., Ltd. | --INVALID-LINK-- | ≥98% min[1] | Inquiry recommended |

| BLDpharm[2] | --INVALID-LINK-- | Inquiry recommended | Inquiry recommended |

| CymitQuimica (distributor for Fluorochem)[3] | --INVALID-LINK-- | 97.0%[3] | 1g, 5g[3] |

| 2A BIOTECH[4] | --INVALID-LINK-- | Inquiry recommended | Inquiry recommended |

| ChemicalBook[5] | --INVALID-LINK-- | Inquiry recommended | Inquiry recommended |

| Anvia Chemicals[6] | Not Available | Inquiry recommended | Inquiry recommended |

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound before use. A typical CoA will include information on the compound's appearance, identity (confirmed by techniques like NMR), purity (often determined by HPLC), and other relevant physical properties.

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biphenyl core of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary building blocks.

The general synthetic strategy involves the coupling of a boronic acid or its ester derivative with an aryl halide. For the synthesis of this compound, two primary retrosynthetic disconnections are plausible, as illustrated below.

Caption: Retrosynthetic pathways for this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the synthesis of biphenyl carboxylic acids via a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize the specific conditions (catalyst, ligand, base, solvent, temperature, and reaction time) for their particular substrate combination.

Materials:

-

Aryl halide (e.g., 4-bromobenzoic acid or 1-bromo-3,4-difluorobenzene)

-

Arylboronic acid (e.g., 3,4-difluorophenylboronic acid or 4-carboxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., toluene/water, dioxane/water, or an aqueous system for green chemistry approaches)[7]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the desired this compound.

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

General HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18, e.g., 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | A gradient of water and acetonitrile (or methanol), with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid)[8] |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

| Injection Volume | 5-20 µL |

Rationale for Method Parameters:

-

C18 Column: The nonpolar nature of the biphenyl core interacts well with the C18 stationary phase.

-

Acidic Modifier: The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

UV Detection: The aromatic rings of the biphenyl system provide strong UV absorbance, allowing for sensitive detection.

Method development and validation are crucial to ensure the accuracy and reliability of the analytical results. This includes assessing linearity, precision, accuracy, and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Expected ¹H NMR Spectral Features:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically observed in the downfield region of the spectrum, often between 10-13 ppm. The chemical shift can be concentration and solvent dependent.

-

Aromatic Protons: A complex series of multiplets in the aromatic region (approximately 7.0-8.5 ppm). The specific coupling patterns and chemical shifts will be influenced by the fluorine substituents and the carboxylic acid group.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[10]

-

Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-150 ppm). The carbons directly bonded to fluorine will exhibit characteristic C-F coupling.

Expected ¹⁹F NMR Spectral Features:

-

Two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to neighboring protons.

Full spectral assignment can be achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.[11]

Conclusion

This compound is a valuable and versatile building block for the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its commercial availability, synthetic methodologies, and analytical characterization. By leveraging the information presented herein, researchers can confidently source, synthesize, and characterize this important compound, thereby accelerating their research and development endeavors.

References

- 1. 505082-81-5, CasNo. Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 2. 505082-81-5|3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 4-Biphenyl-3′,4′-difluoro-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. 3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID | 505082-81-5 [amp.chemicalbook.com]

- 6. 3,4-Difluoro-biphenyl-4-carboxylic acid|505082-81-5--AN PharmaTech Co Ltd [anpharma.net]

- 7. researchgate.net [researchgate.net]

- 8. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

Methodological & Application

Application Note & Protocol: A Modular Suzuki-Miyaura Coupling Approach for the Synthesis of 3',4'-Difluorobiphenyl-4-carboxylic Acid from 2,4-Difluoroaniline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the multi-step synthesis of 3',4'-Difluorobiphenyl-4-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The synthetic strategy is designed for adaptability and robustness, commencing with the readily available starting material, 2,4-difluoroaniline. The core of this synthesis is a modular approach, culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Each step of the protocol is detailed with expert insights into the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices. This guide is intended to empower researchers to confidently execute this synthesis and adapt it for the creation of analogous biaryl compounds.

Introduction

Biphenyl carboxylic acids are a class of organic compounds that form the structural core of numerous biologically active molecules and advanced materials.[1] The introduction of fluorine atoms into the biphenyl scaffold can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, making fluorinated biphenyls particularly attractive in drug discovery. This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. This guide details a reliable and scalable synthetic route starting from 2,4-difluoroaniline.

The overall synthetic strategy involves three key transformations:

-

Diazotization and Iodination: Conversion of the amino group of 2,4-difluoroaniline into an iodo group via a Sandmeyer-type reaction. This creates a reactive handle for the subsequent cross-coupling reaction.

-

Preparation of the Boronic Acid Coupling Partner: While 4-carboxyphenylboronic acid is commercially available, understanding its synthesis provides greater flexibility in designing novel analogues.

-

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed coupling of the synthesized 1,2-difluoro-4-iodobenzene with 4-carboxyphenylboronic acid to construct the target biphenyl system.[2]

Overall Synthetic Workflow

The multi-step synthesis is visually represented in the workflow diagram below. This modular approach allows for optimization at each stage and the potential for diversification by substituting the coupling partners.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1,2-Difluoro-4-iodobenzene via Sandmeyer Reaction

The initial step in this synthesis is the conversion of the amine functionality of 2,4-difluoroaniline into a more versatile iodo group. This is achieved through a two-step, one-pot procedure involving diazotization followed by a Sandmeyer-type iodination. The diazonium salt intermediate is highly reactive and is typically not isolated.[3][4]

Experimental Protocol: Diazotization and Iodination

Materials:

-

2,4-Difluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-difluoroaniline (1.0 equiv) to a mixture of deionized water and concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath. Stir until a fine slurry of the aniline salt is formed.

-

In a separate beaker, dissolve sodium nitrite (1.1 equiv) in deionized water. Cool this solution in an ice bath.

-

Slowly add the cold sodium nitrite solution to the aniline slurry, keeping the temperature of the reaction mixture between 0 and 5 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[5]

-

Iodination: In a separate flask, dissolve potassium iodide (1.2 equiv) in a minimal amount of deionized water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to maintain the reaction temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-difluoro-4-iodobenzene.

Rationale for Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.[6]

-

Acidic Conditions: A strong acid like sulfuric acid is necessary to form nitrous acid in situ from sodium nitrite and to protonate the aniline.[4]

-

Potassium Iodide: Potassium iodide serves as the iodide source for the Sandmeyer-type reaction. While copper(I) iodide can also be used, potassium iodide is often sufficient for the preparation of aryl iodides.[7]

Part 2: Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthesis is the Suzuki-Miyaura coupling, a powerful and versatile method for the formation of C-C bonds.[2] This reaction couples the newly synthesized 1,2-difluoro-4-iodobenzene with a suitable boronic acid derivative to form the desired biphenyl structure. For this synthesis, 4-carboxyphenylboronic acid is used as the coupling partner.

Mechanism of the Suzuki-Miyaura Coupling

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

1,2-Difluoro-4-iodobenzene (from Part 1)

-

4-Carboxyphenylboronic Acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1,2-difluoro-4-iodobenzene (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[8]

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Rationale for Experimental Choices:

-

Palladium Catalyst: A palladium catalyst is essential for the Suzuki-Miyaura coupling. Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a commonly used and effective catalytic system.[9]

-

Base: A base, such as potassium carbonate, is required to activate the boronic acid for the transmetalation step.[10]

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.

Part 3: Purification of this compound

The final step is the purification of the crude product. For carboxylic acids, recrystallization is often an effective method.[11]

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized Water

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot deionized water until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Data Summary

| Step | Reactants | Key Reagents | Typical Yield | Purity (by NMR) |

| 1 | 2,4-Difluoroaniline | NaNO₂, KI, H₂SO₄ | 70-85% | >95% |

| 2 | 1,2-Difluoro-4-iodobenzene, 4-Carboxyphenylboronic Acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 80-95% | >90% (crude) |

| 3 | Crude Product | Ethanol, Water | >98% (after recrystallization) | >99% |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 2,4-difluoroaniline. The modular nature of this synthetic route, centered around the robust Suzuki-Miyaura cross-coupling reaction, offers a high degree of flexibility for the synthesis of other substituted biphenyl compounds. By understanding the rationale behind each experimental step, researchers can confidently implement and adapt this methodology for their specific research needs in drug discovery and materials science.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

Application Notes and Protocols: 3',4'-Difluorobiphenyl-4-carboxylic acid as a Versatile Building Block for High-Performance Polymers

For: Researchers, scientists, and drug development professionals exploring advanced polymer synthesis.

Introduction: The Strategic Advantage of Fluorination in Polymer Chemistry

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing material properties. The high electronegativity and low polarizability of fluorine, coupled with the strength of the carbon-fluorine bond, impart a unique combination of characteristics, including superior thermal and chemical stability, reduced dielectric constant, low moisture absorption, and modified solubility. 3',4'-Difluorobiphenyl-4-carboxylic acid is an exemplary building block that leverages these benefits, offering a rigid biphenyl core for mechanical strength and thermal resistance, while the strategically placed fluorine atoms provide avenues for fine-tuning polymer performance.

This guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of high-performance polymers, such as aromatic polyamides and liquid crystalline polymers. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed modifications and troubleshooting.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for its effective use in polymerization reactions.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 505082-81-5[1] |

| Molecular Formula | C₁₃H₈F₂O₂[1] |

| Molecular Weight | 246.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >250 °C (Decomposes) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP, DMSO), sparingly soluble in alcohols, and insoluble in water. |

Monomer Synthesis: A Protocol for this compound

The most efficient and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol details the coupling of 4-bromobenzoic acid with 3,4-difluorophenylboronic acid.

Materials:

-

4-Bromobenzoic acid

-

3,4-Difluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask. In a separate beaker, dissolve potassium carbonate (3.0 eq) in deionized water and add it to the reaction mixture.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate the carboxylic acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white crystalline solid.

Expected Yield: 80-90%

Diagram of Monomer Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Application in High-Performance Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of the 3',4'-difluorobiphenyl moiety can enhance solubility and lower the dielectric constant of these materials, making them suitable for advanced electronics and aerospace applications.

Protocol 2: Synthesis of an Aromatic Polyamide via Direct Polycondensation

This protocol describes the synthesis of a polyamide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA).

Materials:

-

This compound

-

4,4'-Oxydianiline (ODA)

-

Triphenyl phosphite (TPP)

-

Pyridine

-

N-Methyl-2-pyrrolidone (NMP)

-

Calcium chloride (CaCl₂)

-

Methanol

-

Deionized water

Equipment:

-

Three-neck round-bottom flask with a mechanical stirrer

-

Nitrogen inlet and outlet

-

Heating mantle with temperature controller

-

Beaker for precipitation

Procedure:

-

Monomer Activation: In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.0 eq) and 4,4'-oxydianiline (1.0 eq) in a mixture of NMP and pyridine (5:1 v/v). Add calcium chloride to the solution to improve polymer solubility.

-

Initiation of Polymerization: Add triphenyl phosphite (2.2 eq) to the stirred solution.

-

Polycondensation: Heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

Precipitation and Purification:

-

Cool the viscous polymer solution to room temperature.

-

Pour the solution into a beaker containing a rapidly stirring mixture of methanol and water (1:1 v/v) to precipitate the polyamide.

-

Filter the fibrous polymer, wash thoroughly with methanol and then with hot water to remove residual solvent and salts.

-

-

Drying: Dry the polyamide in a vacuum oven at 80-100 °C for 24 hours.

Diagram of Polyamide Synthesis Workflow:

Caption: Workflow for the synthesis of an aromatic polyamide.

Application in Liquid Crystalline Polymers

The rigid, rod-like structure of the 3',4'-difluorobiphenyl moiety makes it an excellent candidate for the synthesis of thermotropic liquid crystalline polymers (LCPs). These materials exhibit a high degree of molecular order in the molten state, which can be retained upon cooling to form highly oriented, self-reinforcing structures with outstanding mechanical properties.[3]

Protocol 3: Synthesis of a Liquid Crystalline Polyester

This protocol describes a melt polycondensation approach to synthesize a liquid crystalline polyester using this compound, a diol, and a diacetate.

Materials:

-

This compound

-

4,4'-Biphenol

-

Terephthalic acid

-

Acetic anhydride

-

Zinc acetate (catalyst)

Equipment:

-

Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

-

Heating mantle with a programmable temperature controller.

-

Vacuum pump.

Procedure:

-

Acetylation: In the polymerization reactor, combine 4,4'-biphenol and terephthalic acid with an excess of acetic anhydride. Heat the mixture to reflux for 2-3 hours to convert the hydroxyl and carboxylic acid groups to their acetate and anhydride forms, respectively.

-

Monomer Addition: Add this compound and a catalytic amount of zinc acetate to the reactor.

-

Melt Polycondensation:

-

Slowly raise the temperature to 250-280 °C while stirring under a slow stream of nitrogen to distill off the acetic acid byproduct.

-

Once the evolution of acetic acid has ceased, gradually apply a vacuum to remove any remaining volatiles and drive the polymerization to completion.

-

The viscosity of the melt will increase significantly, indicating the formation of a high molecular weight polymer. The reaction is typically complete within 4-6 hours.

-

-

Isolation: Cool the reactor under nitrogen and isolate the solid liquid crystalline polyester. The polymer can be ground into a powder for further processing and characterization.

Characterization of the Resulting Polymers

A comprehensive characterization of the synthesized polymers is essential to validate their structure and properties.

-

Structural Characterization:

-

FTIR Spectroscopy: To confirm the formation of amide or ester linkages and the disappearance of carboxylic acid groups. Expected amide C=O stretch around 1650 cm⁻¹.[4]

-

NMR Spectroscopy: To elucidate the detailed polymer structure. The carboxyl carbon should appear between 160-185 ppm in the ¹³C NMR spectrum.[4]

-

-

Thermal Properties:

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature (Td). Fluorinated polyamides are expected to have Td (5% weight loss) in the range of 440-470 °C in a nitrogen atmosphere.

-

Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg). For these rigid-rod polymers, Tg is expected to be high, typically in the range of 220-300 °C.

-

-

Mechanical and Dielectric Properties:

-

Tensile Testing: To measure tensile strength, elongation at break, and Young's modulus of polymer films. Fluorinated polyamides often exhibit tensile strengths in the range of 80-110 MPa.

-

Dielectric Spectroscopy: To determine the dielectric constant and loss tangent. The presence of fluorine typically lowers the dielectric constant, with expected values in the range of 2.8-3.5 at 1 MHz.

-

Illustrative Properties of Polymers Derived from this compound

The following table presents representative data for a polyamide synthesized using the described protocol.

| Property | Illustrative Value |

| Glass Transition Temperature (Tg) | 265 °C |

| 5% Weight Loss Temperature (Td) | 455 °C (in N₂) |

| Tensile Strength | 95 MPa |

| Elongation at Break | 6% |

| Tensile Modulus | 3.5 GPa |

| Dielectric Constant (1 MHz) | 3.1 |

Conclusion

This compound is a highly valuable and versatile monomer for the synthesis of advanced, high-performance polymers. Its rigid biphenyl structure, coupled with the strategic placement of fluorine atoms, allows for the creation of materials with an exceptional balance of thermal stability, mechanical strength, and desirable dielectric properties. The protocols provided in this guide offer a solid foundation for researchers to explore the potential of this building block in a wide range of applications, from next-generation electronics to advanced composites.

References

Application Notes and Protocols for Suzuki Coupling with 3',4'-Difluorobiphenyl-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the successful execution of the Suzuki-Miyaura cross-coupling reaction utilizing 3',4'-Difluorobiphenyl-4-carboxylic acid as a key building block. The strategic incorporation of the difluorobiphenyl moiety is of significant interest in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and other crucial molecular properties. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Biphenyls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] Its versatility and functional group tolerance have made it an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3] The focus of this guide, this compound, represents a valuable synthon. The fluorine atoms can modulate the electronic properties and lipophilicity of a target molecule, while the carboxylic acid provides a handle for further functionalization, for instance, through amide bond formation.[4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) species.[6] This is often the rate-determining step of the reaction.[1] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.

-

Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. This step requires the activation of the organoboron species by a base.[6][7] The base reacts with the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic moiety to the palladium center.[7]

-

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the reaction conditions, including catalyst, base, and solvent, may be necessary for specific substrates.

Reagents and Materials

| Reagent | Purpose | Typical Supplier | Notes |

| This compound | Coupling Partner | Commercially Available | Ensure dryness before use. |

| Aryl Bromide | Coupling Partner | Commercially Available | Substrate scope can be broad.[8] |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyst | Commercially Available | Air-sensitive; handle under inert atmosphere. Other catalysts like Pd(dppf)Cl₂ can also be effective.[9] |

| Potassium Carbonate (K₂CO₃) | Base | Commercially Available | Anhydrous grade is recommended. Other bases like K₃PO₄ or Cs₂CO₃ can be screened.[6][10] |

| 1,4-Dioxane | Solvent | Anhydrous, Degassed | Other solvents like toluene, THF, or DMF can be used.[11][12] |

| Water | Co-solvent | Degassed | Often beneficial for dissolving the inorganic base.[11] |

| Argon or Nitrogen | Inert Gas | Gas Cylinder | Essential for preventing catalyst oxidation. |

Step-by-Step Procedure

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and anhydrous potassium carbonate (2.0 equiv).

-